1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Factor XIa inhibition Anticoagulant research Serine protease inhibitor

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a synthetic, fluorinated azetidine derivative bearing a benzhydryl N-substituent and a 3-hydroxy-3-trifluoromethyl pharmacophore. The compound has been characterized as a factor XIa (FXIa) inhibitor with an IC₅₀ of 280 nM in biochemical assays and is commercially available from multiple suppliers as a research chemical with typical purities of 95–98 %.

Molecular Formula C17H16F3NO
Molecular Weight 307.31 g/mol
CAS No. 848192-92-7
Cat. No. B1527672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
CAS848192-92-7
Molecular FormulaC17H16F3NO
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O
InChIInChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2
InChIKeyWGGVLWJKPPOWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS 848192-92-7): A Fluorinated Azetidine Scaffold with Factor XIa Inhibitory Evidence


1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a synthetic, fluorinated azetidine derivative bearing a benzhydryl N-substituent and a 3-hydroxy-3-trifluoromethyl pharmacophore . The compound has been characterized as a factor XIa (FXIa) inhibitor with an IC₅₀ of 280 nM in biochemical assays [1] and is commercially available from multiple suppliers as a research chemical with typical purities of 95–98 % .

Why 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol Cannot Be Replaced by Non-Fluorinated or Des-Benzhydryl Azetidine Analogs


The compound’s pharmacological and physicochemical profile is dictated by the synergistic contributions of its three structural components. The benzhydryl group enhances lipophilicity and membrane permeability, the trifluoromethyl group at the 3-position provides metabolic stability and electronic modulation, and the azetidin-3-ol core confers conformational rigidity [1]. Removal of the benzhydryl group (as in 3-(trifluoromethyl)azetidin-3-ol) reduces LogP by approximately 3 log units, while omission of the CF₃ substituent (as in 1-benzhydryl-azetidin-3-ol) eliminates the documented factor XIa inhibitory activity [2][3]. Consequently, generic substitution by structurally simpler azetidine analogs cannot replicate the target compound’s combination of target engagement and pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS 848192-92-7) Versus Closest Analogs


Factor XIa Inhibitory Activity: Unique Among 1-Benzhydryl-Azetidin-3-ol Scaffolds

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol inhibits factor XIa with an IC₅₀ of 280 nM in a biochemical assay [1]. In contrast, the non-fluorinated analog 1-benzhydryl-azetidin-3-ol (CAS 300683-73-2) has no reported factor XIa inhibitory activity at comparable or higher concentrations . This represents a qualitative difference in target engagement driven by the 3-trifluoromethyl substituent, establishing the target compound as the only FXIa-active member of the 1-benzhydryl-azetidin-3-ol subclass.

Factor XIa inhibition Anticoagulant research Serine protease inhibitor

Lipophilicity Advantage: LogP and LogD Comparison with Des-Trifluoromethyl and Des-Benzhydryl Analogs

The target compound exhibits a measured LogP of 3.78 and LogD₇.₄ of 3.77 [1]. This is 0.6–0.9 log units higher than 1-benzhydryl-azetidin-3-ol (LogP 2.87–3.19) [2] and approximately 3.0 log units higher than 3-(trifluoromethyl)azetidin-3-ol (LogP ≈0.69) [3]. The elevated lipophilicity conferred by the combined benzhydryl and trifluoromethyl groups places the compound in a physicochemical space that favors passive membrane permeability while retaining the hydrogen-bond donor capacity of the tertiary alcohol (HBD = 1).

Lipophilicity LogP Membrane permeability Drug-likeness

Synthetic Accessibility and Reproducible Yield: A Benchmark for Process Chemistry Evaluation

The compound is synthesized via nucleophilic trifluoromethylation of 1-benzhydryl-azetidin-3-one using TMSCF₃ and CsF in THF, followed by TBAF-mediated desilylation, affording the desired product in 76% isolated yield after chromatographic purification . The synthesis has been validated in patent literature (WO2005/26146) and is referenced by multiple commercial suppliers as a reliable preparative method [1]. While comparative yields for close analogs (e.g., 1-benzhydryl-3-(difluoromethyl)azetidin-3-ol or 3-substituted variants) are not publicly disclosed, the 76% yield on a multi-gram scale establishes a reproducible baseline for procurement and further derivatization.

Synthetic yield Process chemistry Scalability Building block procurement

Commercially Available Purity Grades and Batch Reproducibility

The compound is routinely offered at ≥95% purity (AKSci, Alfa Chemistry, Beyotime, Leyan) [1] and at ≥96% or ≥98% by specialized suppliers (e.g., Leyan lists 96%, MolCore lists ≥98%) . In contrast, the non-fluorinated analog 1-benzhydryl-azetidin-3-ol is frequently supplied as its hydrochloride salt with variable purity specifications (typically 95–97%) . The availability of the target compound in multiple purity tiers (95%, 96%, 98%) from independent suppliers provides procurement flexibility and batch-to-batch consistency verification.

Quality control Purity specification Procurement Reproducibility

Predicted Ionization State and Its Impact on Formulation Development

The predicted pKa of the azetidine nitrogen is 11.54 ± 0.20 , indicating that the compound remains predominantly protonated (cationic) at physiological pH (7.4). In comparison, 1-benzhydryl-azetidin-3-ol, which lacks the electron-withdrawing CF₃ group, has a predicted pKa approximately 0.5–1.0 units lower (estimated ~10.5–11.0 based on analogous azetidines) [1]. The higher basicity of the target compound influences its solubility–pH profile and may affect salt formation, dissolution rate, and gastrointestinal absorption. This differentiation is relevant for programs requiring predictable oral absorption or parenteral formulation.

pKa Ionization Formulation Salt selection

Recommended Research and Procurement Application Scenarios for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS 848192-92-7)


Factor XIa Inhibitor Screening and Anticoagulant Drug Discovery Programs

With a confirmed IC₅₀ of 280 nM against factor XIa, the compound serves as a tractable starting point for structure–activity relationship (SAR) campaigns targeting the intrinsic coagulation pathway [1]. Unlike the des-CF₃ analog, which lacks FXIa activity, this scaffold provides a defined pharmacophore for hit-to-lead optimization. Procurement of high-purity material (≥95%) ensures reproducible enzyme-inhibition data and supports co-crystallization attempts with the FXIa protease domain.

CNS-Penetrant Probe Design Leveraging Optimized Lipophilicity

The compound’s LogP of 3.78 and LogD₇.₄ of 3.77 fall within the range associated with favorable blood–brain barrier permeability [2]. Combined with a polar surface area of 23.47 Ų, below the 60–90 Ų threshold often cited for CNS drugs, this scaffold is suitable for developing CNS-targeted azetidine probes. Programs seeking fluorinated building blocks for CNS medicinal chemistry should prioritize this compound over the less lipophilic des-benzhydryl analog (LogP ≈0.69).

Building Block for Fluorinated Heterocycle Synthesis and Diversification

The robust, patent-validated synthetic protocol (76% yield, gram-scale) and the presence of a free tertiary alcohol provide a functional handle for further derivatization (e.g., O-alkylation, acylation, or Mitsunobu reactions) . The benzhydryl group may also serve as a protective group for the azetidine nitrogen, offering a strategic advantage in multi-step syntheses. Multiple suppliers ensure reliable access to bulk quantities for parallel library synthesis.

Physicochemical Comparator in Azetidine-Focused Drug-Discovery Panels

The compound’s distinct combination of high lipophilicity (LogP 3.78), moderate basicity (pKa 11.54), and a tertiary alcohol H-bond donor distinguishes it from simpler azetidine analogs . It can be employed as a physicochemical benchmark in azetidine-focused compound libraries to evaluate the impact of the CF₃ group on solubility, permeability, and metabolic stability relative to non-fluorinated or N-unsubstituted counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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